1-(2-Isopropylthiazol-5-yl)ethanone
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Overview
Description
1-(2-Isopropylthiazol-5-yl)ethanone is a chemical compound with the following structural formula:
C9H13NOS
It contains a thiazole ring fused to an ethanone moiety. Thiazole derivatives exhibit diverse biological properties, making them attractive for medicinal chemistry studies . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
The synthesis of 1-(2-Isopropylthiazol-5-yl)ethanone involves the following steps:
Formation of 4-Methylthiazole-5-carbohydrazide (1): Ethyl-4-methylthiazole-5-carboxylate reacts with hydrazine hydrate in ethanol to produce 4-methylthiazole-5-carbohydrazide.
Condensation with Substituted Aldehydes: Condensation of 4-methylthiazole-5-carbohydrazide with various substituted aldehydes yields (E)-N’-benzylidene-4-methylthiazole-5-carbohydrazide derivatives.
Cyclization with Acetic Anhydride: Cyclization of the benzylidene derivatives with acetic anhydride results in the formation of this compound.
Chemical Reactions Analysis
1-(2-Isopropylthiazol-5-yl)ethanone can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to its diverse biological activities.
Scientific Research Applications
This compound finds applications in:
Medicinal Chemistry: Due to its thiazole and oxadiazole moieties, it may serve as a scaffold for novel therapeutic agents.
Antimicrobial Activity: In vitro studies suggest potential antibacterial and antifungal properties.
Oral Bioavailability: In silico ADMET predictions confirm high oral bioavailability.
Mechanism of Action
The exact mechanism by which 1-(2-Isopropylthiazol-5-yl)ethanone exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways, contributing to its biological activities.
Comparison with Similar Compounds
Remember that further research and experimental validation are essential to fully understand its properties and applications
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-5-yl)ethanone |
InChI |
InChI=1S/C8H11NOS/c1-5(2)8-9-4-7(11-8)6(3)10/h4-5H,1-3H3 |
InChI Key |
GEQSIEVGBWFYPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C(S1)C(=O)C |
Origin of Product |
United States |
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